N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide

Description

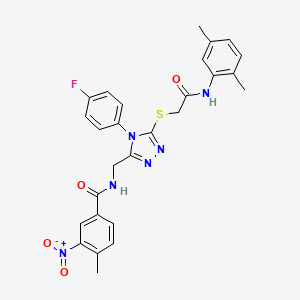

This compound features a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4 and a methylene-linked 3-nitro-4-methylbenzamide moiety at position 2. A thioether bridge connects the triazole ring to an acetamide group bearing a 2,5-dimethylphenylamino substituent.

Properties

IUPAC Name |

N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25FN6O4S/c1-16-4-5-17(2)22(12-16)30-25(35)15-39-27-32-31-24(33(27)21-10-8-20(28)9-11-21)14-29-26(36)19-7-6-18(3)23(13-19)34(37)38/h4-13H,14-15H2,1-3H3,(H,29,36)(H,30,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOXUEINOMFMND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25FN6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound incorporates multiple pharmacophores, including a triazole ring and a nitrobenzamide moiety, which are known for their therapeutic potential against various diseases.

Chemical Structure

The molecular formula of this compound is C21H22N4O4S, with a molecular weight of 458.55 g/mol. The structure features:

- Thiazole and Triazole Rings : Known for their roles in antimicrobial and anticancer activities.

- Dimethylphenyl Group : Enhances lipophilicity and biological interaction.

Biological Activity Overview

Studies indicate that compounds containing triazole and thiazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Properties : Effective against multidrug-resistant Gram-positive bacteria and pathogenic fungi.

- Anticancer Activity : Potential to inhibit cancer cell proliferation by interacting with specific biological targets.

The biological activity of this compound is attributed to its ability to:

- Inhibit Enzymatic Activity : Compounds with triazole rings often act as enzyme inhibitors, disrupting metabolic pathways in pathogens.

- Interfere with Cell Cycle : Similar compounds have shown effectiveness in inhibiting cell cycle progression in cancer cells.

Antimicrobial Activity

A study highlighted that derivatives of this compound demonstrated significant antibacterial activity against various strains of bacteria. For instance, the compound was effective in inhibiting the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anticancer Studies

Research involving the testing of similar compounds on cancer cell lines revealed promising results. For example:

- Compounds with structural similarities exhibited IC50 values less than 10 µM against A549 (lung adenocarcinoma) and MCF7 (breast cancer) cell lines .

Case Study 1: Antimicrobial Efficacy

In a controlled study, N-(5-(thiazole derivative))-4-methoxybenzamide showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL .

Case Study 2: Anticancer Potential

A series of analogs were synthesized and tested for cytotoxicity against various cancer cell lines. One particular analog demonstrated an IC50 value of 5 µM against the A549 cell line, showcasing its potential as an anticancer therapeutic .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features and Analogues:

The compound shares structural motifs with several 1,2,4-triazole derivatives reported in the literature. Below is a comparative analysis:

Substituent Impact:

- Nitro Group: The 3-nitrobenzamide moiety in the target compound may enhance electron-withdrawing effects, improving binding to enzymatic targets (e.g., nitroreductases) compared to non-nitro analogues .

- Fluorophenyl Group: The 4-fluorophenyl substituent, common in antimicrobial agents, increases lipophilicity and metabolic stability compared to non-fluorinated analogues .

- Thioether Linkage : The thioether bridge in the target compound and analogues (e.g., [7–9], [15]) facilitates S-alkylation reactions during synthesis and may influence redox activity .

Key Differences :

- The 2,5-dimethylphenylamino group in the target compound introduces steric hindrance absent in simpler acetamide derivatives (e.g., [15]), possibly affecting binding kinetics .

Physicochemical Properties

- Tautomerism : Unlike thione-thiol tautomers in compounds [7–9], the target compound’s fully substituted triazole prevents this equilibrium, simplifying spectral characterization (e.g., absence of νS-H in IR) .

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing this compound?

- Methodology : The synthesis involves multi-step reactions, including nucleophilic substitutions, amide bond formation, and heterocyclic ring assembly. Key steps include:

- Thioether linkage formation between a thiol-containing intermediate (e.g., 1,3,4-triazole-thiol) and a 2-chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Coupling of the nitrobenzamide moiety via carbodiimide-mediated amidation (e.g., EDCI/HOBt) in anhydrous dichloromethane .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

- Critical Factors : Solvent polarity, temperature control, and stoichiometric ratios of coupling reagents significantly impact yield and purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and substituent positions (e.g., distinguishing between 1,2,4-triazol-3-yl vs. 1,2,4-triazol-5-yl isomers) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks and rule out byproducts (e.g., ESI+ mode with <2 ppm mass error) .

- Infrared Spectroscopy (IR) : Identification of key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for amides, NO₂ symmetric/asymmetric stretches at ~1520/1350 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Methodology :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity via malachite green assay) .

- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) and fungal species (e.g., C. albicans) .

- Cytotoxicity Profiling : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during the thioether formation step?

- Methodology :

- Design of Experiments (DoE) : Use factorial design to test variables like solvent (DMF vs. THF), base (NaH vs. K₂CO₃), and temperature (40–100°C). Response surface modeling can identify optimal conditions .

- Catalyst Screening : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiol nucleophilicity in biphasic systems .

- In-situ Monitoring : Employ HPLC or TLC to track intermediate consumption and adjust reaction time dynamically .

Q. How to resolve contradictions in crystallographic data for structural elucidation?

- Methodology :

- SHELX Refinement : Use SHELXL for high-resolution data refinement, addressing issues like disorder in the nitrobenzamide group or ambiguous triazole ring orientation. Apply restraints for thermal parameters of flexible substituents .

- Complementary Techniques : Pair X-ray diffraction with DFT-optimized molecular geometry (e.g., Gaussian 16 at B3LYP/6-31G* level) to validate bond lengths/angles .

- Twinned Data Handling : For twinned crystals, use the Hooft parameter in SHELXL to refine twin laws and improve R-factors .

Q. What strategies are effective for structure-activity relationship (SAR) studies on derivatives?

- Methodology :

- Functional Group Variation : Systematically replace substituents (e.g., 4-fluorophenyl → 4-chlorophenyl; nitro → amino) and assess impact on bioactivity. Use parallel synthesis for library generation .

- Molecular Docking : Dock derivatives into target protein structures (e.g., EGFR kinase) using AutoDock Vina to predict binding modes and guide synthetic priorities .

- Metabolic Stability Testing : Incubate derivatives with liver microsomes (e.g., human CYP450 isoforms) to correlate structural modifications with half-life improvements .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

- Methodology :

- Force Field Calibration : Re-parameterize AMBER/CHARMM force fields using experimental ligand-protein binding data to improve docking accuracy .

- Solvent Effect Modeling : Include explicit solvent molecules (e.g., water, DMSO) in MD simulations to account for solvation/desolvation penalties .

- Bioassay Validation : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) to rule out experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.